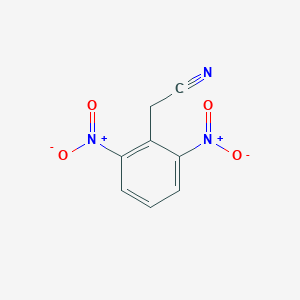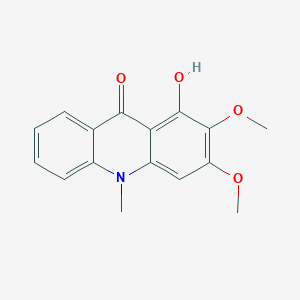
Genkwanin
概述
描述
Genkwanin is an O-methylated flavone, a type of flavonoid . It can be found in the seeds of Alnus glutinosa, and the leaves of the ferns Notholaena bryopoda and Asplenium normale . It is a non-glycosylated flavonoid isolated from Callicarpa americana .
Molecular Structure Analysis
The structure of this compound was determined based on spectroscopic analyses, one-dimensional NMR, HRESIMS, and was confirmed by single-crystal X-ray diffraction . The crystals grow as very thin needles with an extremely high aspect ratio . There are two independent molecules in the asymmetric unit with two different conformations and modes of packing in the crystal .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H12O5 . Its molecular weight is 284.26 . It is a solid substance with a light yellow to yellow color .科学研究应用
抗氧化活性
Genkwanin已被证明具有显著的抗氧化特性。 它可以通过清除自由基和抑制促进炎症的途径来减少氧化应激,这对于预防慢性疾病至关重要 .
抗炎活性
研究表明this compound具有强大的抗炎活性。 它可以降低参与各种炎症性疾病的促炎介质,例如iNOS、TNF-α、IL-1β和IL-6 .
降血糖活性
This compound通过激活葡萄糖激酶具有降血糖活性,这在对抗代谢综合征和糖尿病方面发挥着潜在作用。 这种活性在管理血糖水平方面尤为重要 .
抗癌特性
This compound由于其诱导凋亡和抑制癌细胞生长和增殖的能力,在癌症治疗方面显示出前景。 它的抗肿瘤能力扩展到各种类型的癌症 .
心血管保护作用
进一步的研究表明this compound可能具有心血管保护作用,尽管该领域的具体机制和应用仍在探索中 .
抗菌活性
This compound还表现出抗菌和抗病毒特性,使其成为治疗感染和支持免疫健康的潜在候选药物 .
这些应用中的每一个都突出了this compound的多方面药理作用及其在科学研究和治疗应用中的潜力。
This compound: An emerging natural compound with multifaceted pharmacological effects A comprehensive review uncovering the anticancerous potential of this compound This compound Inhibits Proinflammatory Mediators Mainly through the… - PLOS <a aria-label="5: this compound In
体内
In vivo studies of genkwanin have revealed a range of biological activities. In mice, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects. In rats, this compound has been found to possess anti-ulcer and anti-diabetic effects. In addition, this compound has been found to possess anti-inflammatory and anti-allergic effects in rabbits.
体外
In vitro studies of genkwanin have revealed a range of biological activities. In cell cultures, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been found to possess anti-bacterial, anti-viral, and anti-fungal effects.
作用机制
Target of Action
Genkwanin, a non-glycosylated flavonoid, has been found to interact with several targets in the body. It has been reported to have anti-inflammatory activities . It decreases proinflammatory mediators such as iNOS, TNF-α, IL-1β, and IL-6 . It also regulates the miR-101/MKP-1/MAPK pathway in LPS-Activated Macrophages .
Mode of Action
This compound interacts with its targets at various cellular and molecular levels. It induces apoptosis and inhibits the growth and proliferation of cancer cells . It suppresses the p38- and JNK-mediated AP-1 signaling pathway and increases the mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1) expression at the posttranscriptional level . It also reduces miR-101 production .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to reduce oxidative stress and the release of cytokines or pathways that promote inflammation . It also regulates the miR-101/MKP-1/MAPK pathway .
Result of Action
This compound exhibits remarkable antioxidant and anti-inflammatory activities . It has shown antihyperglycemic activity with a potential role against metabolic syndrome and diabetes . It also has anticancer effects, including apoptosis induction and cancer cell growth and proliferation inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, Ginkgo biloba, a plant species known for its high resistance to adverse biotic and abiotic environmental factors, contains this compound . This suggests that the efficacy and stability of this compound could potentially be influenced by the plant’s growing conditions.
生物活性
Genkwanin has been found to possess a range of biological activities, such as anti-inflammatory, antioxidant, anti-cancer, anti-bacterial, anti-viral, and anti-fungal effects. In addition, this compound has been found to possess anti-ulcer and anti-diabetic effects.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In cell cultures, this compound has been found to inhibit the production of inflammatory mediators, such as cytokines and prostaglandins. In addition, this compound has been found to induce apoptosis in cancer cells, possess antioxidant effects, and inhibit the growth of bacteria, viruses, and fungi.
实验室实验的优点和局限性
The use of genkwanin in laboratory experiments has a number of advantages. First, this compound is a natural compound and is therefore less likely to cause side effects than synthetic compounds. Second, this compound has a wide range of biological activities, making it suitable for a variety of experiments. Third, this compound is relatively easy to synthesize in the laboratory.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is still not fully understood. Second, this compound is not as widely available as some other compounds, making it more difficult to obtain. Third, this compound is not as potent as some other compounds, making it less suitable for some experiments.
未来方向
The potential of genkwanin as a therapeutic agent is still being explored. There are a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, development of more potent this compound derivatives, exploration of this compound as a potential treatment for other diseases, and investigation into the potential side effects of this compound. In addition, further research into the synthesis of this compound and the development of more efficient and cost-effective synthesis methods is needed. Finally, further research into the potential application of this compound in the food industry is also needed.
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMYFOBNRRGFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195908 | |
| Record name | Genkwanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
437-64-9 | |
| Record name | Genkwanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Genkwanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Genkwanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4â??,5-Dihydroxy-7-methoxyflavone; 7-Methylapigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENKWANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3I5D6B2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is genkwanin and where is it found?
A: this compound (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one) is a naturally occurring flavonoid, specifically an O-methylated flavone. [, ] It is predominantly found in various plant species, notably in Daphne genkwa, a plant used in traditional Chinese medicine. [, , , ] Aquilaria crassna, the source of agarwood, also contains this compound. [, ]
Q2: How does this compound exert its anti-inflammatory effects?
A: Research suggests that this compound primarily exerts its anti-inflammatory effects through the regulation of the microRNA-101/MKP-1/MAPK pathway. [] In LPS-activated macrophages, this compound was found to suppress the p38- and JNK-mediated AP-1 signaling pathway. [] Additionally, it increased the expression of mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1) at the post-transcriptional level by reducing microRNA-101 (miR-101) production, which negatively regulates MKP-1. []
Q3: What is the role of SIRT1 in this compound’s protective effect against colitis?
A: Studies using a murine model of experimental colitis showed that this compound administration led to an upregulation of SIRT1 expression. [] Inhibiting SIRT1 through lentivirus-mediated knockdown partially negated this compound’s protective effects against oxidative stress and mitochondrial dysfunction in this model. [] This suggests that SIRT1 plays a crucial role in mediating the beneficial effects of this compound in colitis.
Q4: What is the mechanism of action of this compound in alleviating osteoarthritis?
A: In vitro studies using interleukin-1 beta (IL-1β) induced chondrocytes suggest that this compound mitigates inflammation, apoptosis, and degradation of the extracellular matrix (ECM) by upregulating dual-specificity protein phosphatase-1 (DUSP1). [] this compound's upregulation of DUSP1 appears to alleviate mitochondrial dysfunction induced by IL-1β, thereby protecting chondrocytes. []
Q5: What is the role of this compound in regulating inflammation and proliferation in human keratinocytes?
A: Research indicates that this compound may regulate proliferation and inflammatory responses in human immortal keratinocyte HaCaT cells, particularly in the context of psoriasis. [] This regulation is thought to be mediated through modulation of the nuclear factor-kappa B signaling pathway, which is frequently overactivated in psoriatic conditions. []
Q6: Can this compound influence uterine contractions?
A: Studies on isolated rat uterine smooth muscle showed that this compound significantly enhanced both contraction and relaxation. [] This effect was observed to be dose-dependent and comparable to the effects of oxytocin, a known uterotonic agent. []
Q7: How effective is this compound in combating postpartum hemorrhage complicated by MODS?
A: In a rat model of postpartum hemorrhage with multiple organ dysfunction syndrome (MODS), this compound demonstrated a significant ability to inhibit inflammatory responses. [] It effectively reduced the expression of pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lung tissue, indicating its potential in managing this complex condition. []
Q8: How does the chemical structure of this compound influence its glucuronidation?
A: Studies investigating the regioselective glucuronidation of this compound, apigenin, and acacetin in human liver and intestinal microsomes revealed structure-dependent variations. [] The position of hydroxyl groups on these flavones influenced both the types and activities of UDP-glucuronosyltransferase (UGT) enzymes involved in their glucuronidation, highlighting the importance of structural considerations in this compound metabolism. []
Q9: What are the primary metabolic pathways of this compound in humans?
A: Research using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes, analyzed through UHPLC-Q-TOF-MS, revealed that demethylation, hydroxylation, and o-glucuronidation are the major metabolic pathways of this compound. [] Specific UGT enzymes, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, were found to play significant roles in the glucuronidation of this compound metabolites. []
Q10: How does this compound absorption vary along the intestinal tract?
A: A single-pass intestinal perfusion (SPIP) rat model demonstrated that this compound absorption is segment-dependent. [] The duodenum emerged as the most efficient site for this compound absorption, followed by the jejunum and ileum. []
Q11: What is the role of transporters in this compound absorption?
A: The SPIP rat model showed that this compound is likely transported by both passive diffusion and an active efflux mechanism mediated by multidrug resistance protein (MDR). [] This conclusion is based on the observation that co-perfusion with probenecid (an MDR inhibitor) increased this compound's effective permeability coefficient (P eff), while verapamil and pantoprazole (both P-gp inhibitors) decreased it. []
Q12: How do monoterpenes influence the intestinal absorption of this compound?
A: The SPIP rat model revealed that co-administration of monoterpenes with this compound can influence its absorption. [] Monoterpenes containing a carbonyl group, such as camphor and menthone, enhanced this compound absorption more effectively than those with a hydroxyl group (borneol and menthol). [] This finding suggests the potential for utilizing specific monoterpenes as absorption enhancers for this compound.
Q13: How does mannitol stress affect this compound biosynthesis in Coleus forskohlii?
A: Mannitol treatment of Coleus forskohlii plants increased the expression of CfCYP93B, a cytochrome P450 enzyme potentially involved in this compound biosynthesis. [] Conversely, mannitol decreased the expression of CfCYP706C, an enzyme potentially involved in the biosynthesis of competing flavonoid pathways. [] This differential regulation led to an increase in this compound accumulation, suggesting a metabolic shift towards flavone synthesis under mannitol stress. []
Q14: How does the age of Aquilaria crassna leaves affect their this compound content?
A: HPLC analysis of Aquilaria crassna leaves revealed fluctuations in this compound content with leaf age. [, ] this compound levels were low in the youngest leaves, peaked in middle-aged leaves, and declined in the oldest leaves. [] This dynamic pattern suggests specific stages of leaf development may be optimal for harvesting this compound.
Q15: What are the challenges associated with using this compound as a therapeutic agent?
A: Despite its promising bioactivities, the therapeutic use of this compound is hampered by its poor water solubility. [] This limitation hinders its bioavailability and necessitates the development of effective delivery systems to improve its solubility and therapeutic efficacy.
Q16: How can nanotechnology be employed to enhance the therapeutic potential of this compound?
A: Researchers have successfully developed this compound nanosuspensions (GKA-NSps) using D-alpha tocopherol acid polyethylene glycol succinate (TPGS) as a stabilizer. [] These GKA-NSps displayed improved solubility, sustained drug release, and enhanced in vitro cytotoxicity against various cancer cell lines compared to free this compound. [] Furthermore, in vivo studies using MCF-7 tumor-bearing mice demonstrated that GKA-NSps exhibited comparable therapeutic efficacy to paclitaxel (PTX) but with a higher safety profile. []
Q17: What are the potential applications of this compound in cancer therapy?
A: In vitro and in vivo studies suggest that this compound holds promise as a potential antitumor agent, particularly in breast cancer. [] Its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth, coupled with its favorable safety profile when formulated as nanosuspensions, warrants further investigation in clinical settings.
Q18: Can this compound be used to treat bacterial infections?
A: While a hydroethanolic extract of Gochnatia pulchra (containing this compound) showed minimal antibacterial activity, isolated this compound exhibited pronounced effects against certain bacteria. [] Notably, this compound was effective against Streptococcus pyogenes and Enterococcus faecalis. [] This suggests that this compound, potentially in combination with other antimicrobial agents, could be further explored for its antibacterial potential.
Q19: What analytical techniques are commonly employed to quantify this compound?
A: High-performance liquid chromatography (HPLC) is frequently used for the quantitative analysis of this compound in various matrices, including plant materials, extracts, and biological samples. [, , , , , , , ] This technique, often coupled with UV detection or mass spectrometry, allows for sensitive and specific determination of this compound levels.
Q20: What is the historical context of this compound research?
A: this compound was first isolated and identified from Daphne genkwa roots. [] Early research focused on its traditional use in Chinese medicine for treating conditions like cough, edema, and ascites. [, , ] Over time, investigations expanded to explore its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. [, , , , , ] Current research focuses on understanding its mechanisms of action, improving its bioavailability, and developing novel delivery systems to fully exploit its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)
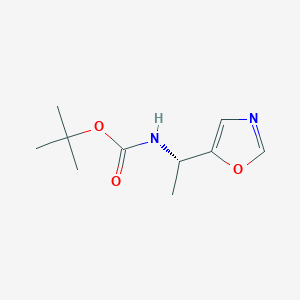

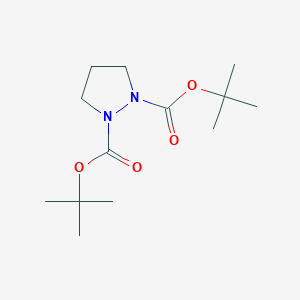
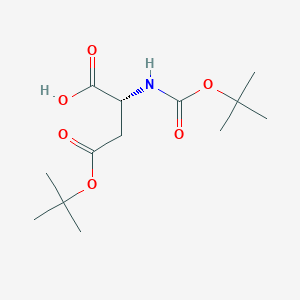
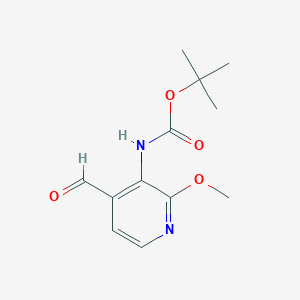
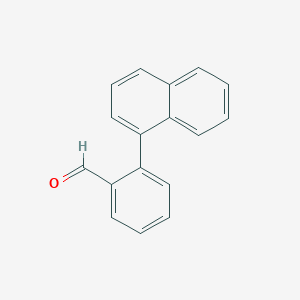

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
